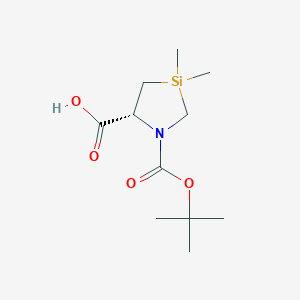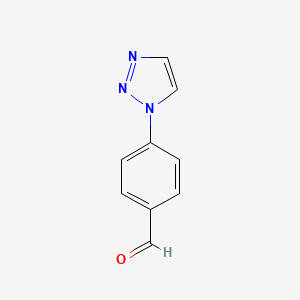
4-(1H-1,2,3-Triazol-1-YL)benzaldehyde
Vue d'ensemble
Description
4-(1H-1,2,3-Triazol-1-yl)benzaldehyde is a compound that features a benzaldehyde group attached to a 1,2,3-triazole ring. This structure is significant in medicinal chemistry due to the triazole ring's ability to mimic the peptide bond and its prevalence in drugs that target enzymes like proteases. The benzaldehyde moiety can be involved in various chemical reactions, making it a versatile intermediate for the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of triazole derivatives often involves the use of azides and terminal alkynes in a cycloaddition reaction known as the "click reaction." For instance, a series of 4-((1-benzyl/phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues were synthesized using this method, starting with 4-O-propargylated benzaldehyde and various organic bromides/azides . This approach is valued for its high yield and specificity.
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which can engage in hydrogen bonding and pi-pi stacking interactions, as seen in the crystal structure of related compounds . These interactions can significantly influence the compound's stability and reactivity.
Chemical Reactions Analysis
Triazole derivatives can participate in various chemical reactions. For example, they can form Schiff bases when reacted with amines, as demonstrated by the reaction of 4-amino-4H-1,2,4-triazole with 4-(diethylamino)benzaldehyde . The formation of Schiff bases is a common reaction for aldehydes and can lead to the synthesis of a wide range of compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents on the triazole ring and the benzaldehyde group. These properties are crucial for the compound's potential use as a pharmaceutical agent. For example, the antimicrobial activity of triazole derivatives has been evaluated, with some compounds showing good-to-excellent activity against various bacteria and fungi . Additionally, the solvation effects and the influence of different substituents on the reaction mechanisms of benzaldehyde and triazole derivatives have been studied to determine the most favorable conditions for reactions like hemiaminal and Schiff base formation .
Applications De Recherche Scientifique
Synthesis and Characterization
- Preparation of Triazole Ester Derivatives : 1H-benzo[d][1,2,3]triazol-1-yl)(4-methoxyphenyl)methyl benzoate and (4-methoxyphenyl)(1H-1,2,4-triazol-1-yl)methyl benzoate were synthesized using 4-methoxy Benzaldehyde and studied for their potential biological applications (Toumani, 2017).
- Synthesis of Antimicrobial Analogues : 4-((1-benzyl/phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues exhibited significant antimicrobial activity against various bacteria and fungi (Lal, Yadav, & Kumar, 2016).
Chemical Reactions and Properties
- Formation of Hemiaminals and Schiff Bases : Study on the condensation reaction of 4-amino-3,5-dimethyl-1,2,4-triazole with benzaldehydes revealed insights into stable hemiaminals and Schiff bases formation (Wajda-Hermanowicz et al., 2015).
- Synthesis of Quinazolinones : Involves the synthesis of new chemical entities containing 1,2,3-triazole and quinazolinones, starting from 4-hydroxy benzaldehyde (Rajamani & Bhaskar, 2021).
Medicinal Chemistry and Biological Applications
- Cytotoxicity Evaluation : The study of synthesized compounds involving 4-((1-benzyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehydes showed cytotoxic activity against human cancer cell lines (Das et al., 2021).
- Luminescence in Zn Complexes : Synthesis of new Zn complexes based on 1,2,4-triazoles demonstrated strong green–blue luminescence, highlighting potential applications in material science (Gusev et al., 2011).
Novel Methodologies and Synthesis
- Ugi/SN2 Cyclization Methodology : A novel methodology was developed using 4-((1-((tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde, showing significance in medicinal chemistry (Unnamatla, García-Eleno, & Yáñez, 2019).
Catalytic and Oxidation Studies
- Synthesis and Antimicrobial Activity of Hybrid Molecules : Investigated the synthesis of benzimidazole-1,2,3-triazole hybrid molecules and their antimicrobial activities (Ouahrouch et al., 2014).
- Catalyst Activation in Transfer Hydrogenation : Studied the catalyst activation with Cp*RhIII/IrIII–1,2,3-triazole-based organochalcogen ligand complexes for transfer hydrogenation and oxidation (Saleem et al., 2013).
Propriétés
IUPAC Name |
4-(triazol-1-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c13-7-8-1-3-9(4-2-8)12-6-5-10-11-12/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUKGVKDSSJVBFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)N2C=CN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90445643 | |
| Record name | 4-(1H-1,2,3-Triazol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-1,2,3-Triazol-1-YL)benzaldehyde | |
CAS RN |
41498-10-6 | |
| Record name | 4-(1H-1,2,3-Triazol-1-yl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41498-10-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1H-1,2,3-Triazol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1278511.png)

![2-[(2-bromophenyl)methyl]propanedioic Acid](/img/structure/B1278515.png)
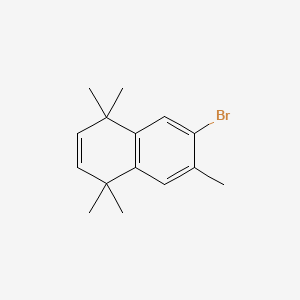
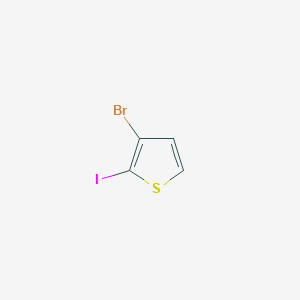
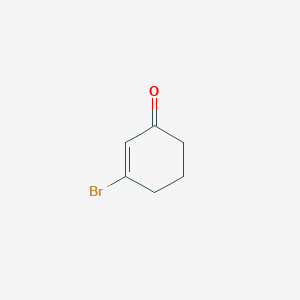
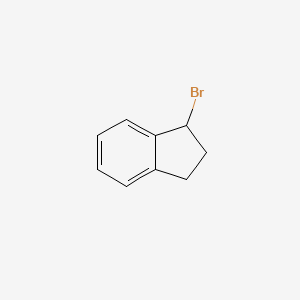
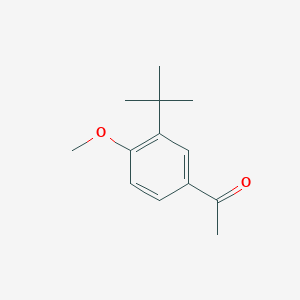



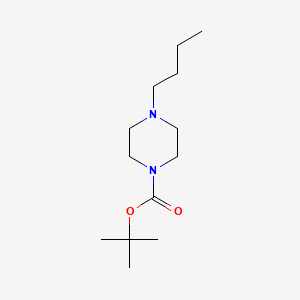
![3-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]propanoic acid](/img/structure/B1278538.png)
